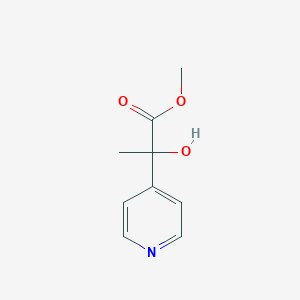

Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate

Übersicht

Beschreibung

“Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate” is a chemical compound with the CAS Number: 1249538-66-6 . It has a molecular weight of 181.19 . The IUPAC name for this compound is methyl 2-hydroxy-2-(4-pyridinyl)propanoate . It is typically stored as a powder .

Molecular Structure Analysis

The InChI code for “Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate” is 1S/C9H11NO3/c1-9(12,8(11)13-2)7-3-5-10-6-4-7/h3-6,12H,1-2H3 . The SMILES string representation is O=C(OC)C(O)©C1=CC=NC=C1 .

Physical And Chemical Properties Analysis

“Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate” is a solid substance . The storage temperature and shipping temperature are not specified .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

“Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate” belongs to the class of heterocyclic compounds . Heterocyclic compounds are widely utilized in medicinal chemistry and are found in a variety of natural products and medicines . They are known to have significant medicinal importance .

Use in Chemical Research

Sulfur-containing heterocyclic compounds, which include “Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate”, are widely utilized in chemical research . They are found in a variety of natural products and are used to flavor food products, such as meat, vegetables, peanuts, coffee, and cocoa .

Anticancer Therapy

Compounds containing a pyrrolopyridine scaffold, similar to “Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate”, are used in anticancer therapy . Pyrrolo [3,2- c ]pyridine derivatives show inhibitory effect against FMS kinase and are promising candidates for anticancer and antiarthritic drug development .

Use in Non-linear Optics

“Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate” and its derivatives have potential use in non-linear optics . The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers . The dipole moments of the guests in the final models illustrate potential use of these materials in non-linear optics .

Anti-fibrotic Activity

“Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate” and its derivatives display anti-fibrotic activity . They block the mRNA expression of transforming growth factor-β1 (TGF-β1) in hepatic stellate cells , which can prevent fibrosis by its antioxidant properties and reducing the expression of TGF-β in thioacetamide (TAA)-induced hepatic fibrogenesis .

Synthesis of Related Heterocycles

“Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate” and its derivatives are used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles show unique biological activities .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It’s recommended to avoid breathing dust and contact with skin and eyes .

Zukünftige Richtungen

As for future directions, it’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . This suggests that it may be used in various research applications, although specific future directions are not provided. It’s also worth noting that the buyer assumes responsibility to confirm product identity and/or purity .

Eigenschaften

IUPAC Name |

methyl 2-hydroxy-2-pyridin-4-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-9(12,8(11)13-2)7-3-5-10-6-4-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXKJSPVELYLBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

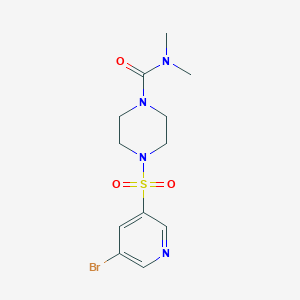

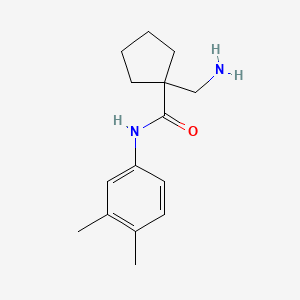

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1527357.png)

![2-[(2-Ethylcyclohexyl)oxy]ethan-1-ol](/img/structure/B1527359.png)

![[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine](/img/structure/B1527361.png)

![[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride](/img/structure/B1527362.png)

![3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide](/img/structure/B1527373.png)